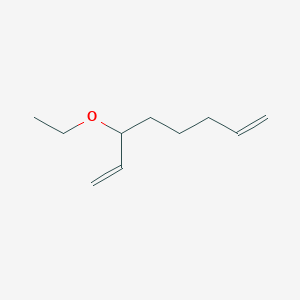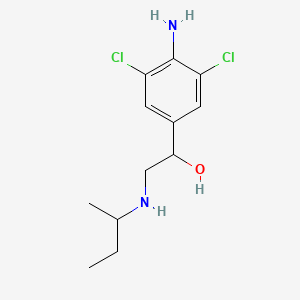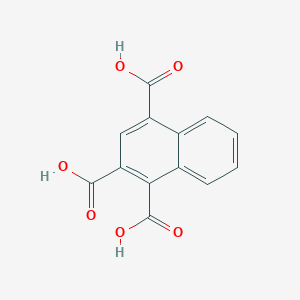
Naphthalene-1,2,4-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,2,4-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups attached to a naphthalene ring This compound is a member of the tricarboxylic acid family, which includes other well-known acids such as citric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,2,4-tricarboxylic acid typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of naphthalene-1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is carried out under acidic conditions, often at elevated temperatures, to ensure complete oxidation of the methyl groups to carboxyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and co-catalysts can improve the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthalene tetracarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, forming naphthalene-1,2,4-trihydroxy compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Naphthalene-1,2,4,5-tetracarboxylic acid.
Reduction: Naphthalene-1,2,4-trihydroxy compounds.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Naphthalene-1,2,4-tricarboxylic acid can be compared with other tricarboxylic acids such as:
Citric Acid: A key intermediate in the citric acid cycle, essential for cellular respiration.
Isocitric Acid: An isomer of citric acid, also involved in the citric acid cycle.
Aconitic Acid: An intermediate in the citric acid cycle, formed by the dehydration of citric acid.
Uniqueness: this compound is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to aliphatic tricarboxylic acids. This aromatic structure allows for unique interactions and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
36439-98-2 |
|---|---|
Formule moléculaire |
C13H8O6 |
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
naphthalene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-11(15)8-5-9(12(16)17)10(13(18)19)7-4-2-1-3-6(7)8/h1-5H,(H,14,15)(H,16,17)(H,18,19) |
Clé InChI |
WRYWBRATLBWSSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


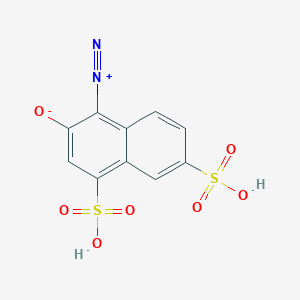

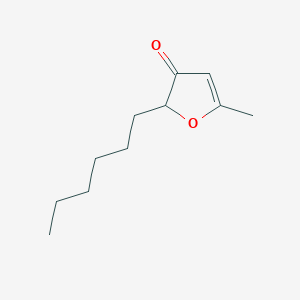
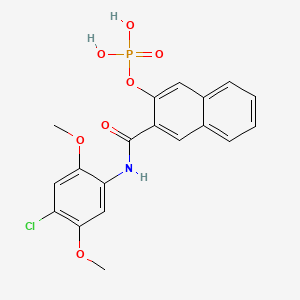

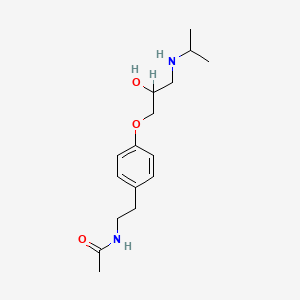


![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
